EGFR Inhibitory Potency: Class-Level Inference from Benzo[d]thiazole-2-carboxamide Series
The target compound has not been directly evaluated in published EGFR inhibition assays. However, the most potent analog in the benzo[d]thiazole-2-carboxamide series, compound 6i, exhibited IC50 values of 4.05 μM (A549), 12.17 μM (HeLa), and 6.76 μM (SW480) against EGFR-high-expressing cancer cell lines, with weak activity against HepG2 (EGFR-low) and negligible toxicity toward normal HL7702 cells [1]. The N-substituent was critical: replacing 2-furylmethyl (6i) with benzyl (6a) or 4-fluorobenzyl (6e) reduced potency. The target compound's 4-hydroxytetrahydro-2H-pyran-4-ylmethyl group is structurally distinct from all evaluated substituents, and its impact on EGFR potency remains unquantified.
| Evidence Dimension | Cytotoxic potency (IC50) against EGFR-high-expressed cancer cell lines |
|---|---|
| Target Compound Data | Not determined in published studies |
| Comparator Or Baseline | Compound 6i (6-[2-(diethylamino)-2-oxoethoxy]-N-(furan-2-ylmethyl)benzo[d]thiazole-2-carboxamide): IC50 = 4.05 μM (A549), 12.17 μM (HeLa), 6.76 μM (SW480). Compound 6a (N-benzyl analog): IC50 values not explicitly tabulated but described as inferior to 6i [1]. |
| Quantified Difference | Cannot compute; target compound data absent. |
| Conditions | MTT assay, 48 h exposure, A549 (lung), HeLa (cervical), SW480 (colorectal) cancer cell lines [1]. |
Why This Matters
Establishes that the benzo[d]thiazole-2-carboxamide scaffold is a validated EGFR-directed chemotype, and that N-substituent identity profoundly influences potency; procurement of the target compound is justified for SAR exploration of the tetrahydropyran alcohol motif.
- [1] Zhang L, Deng XS, Zhang C, Meng GP, Wu JF, Li XS, Zhao QC, Hu C. Design, synthesis and cytotoxic evaluation of a novel series of benzo[d]thiazole-2-carboxamide derivatives as potential EGFR inhibitors. Med Chem Res. 2017;26(9):2180-2189. View Source
